molecular formula C7H4BrClO B143073 4-Bromo-2-chlorobenzaldehyde CAS No. 158435-41-7

4-Bromo-2-chlorobenzaldehyde

Cat. No.: B143073
CAS No.: 158435-41-7
M. Wt: 219.46 g/mol
InChI Key: DHGPLNJITGVCSG-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorobenzaldehyde (CAS No.: 158435-41-7) is a dihalogenated benzaldehyde derivative with bromine and chlorine substituents at the 4- and 2-positions of the benzene ring, respectively. Its molecular formula is C₇H₄BrClO, and it is widely utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science . For example, it serves as a precursor in enantioselective synthesis of benzothiazolopyrimidines and in the preparation of cyano-substituted compounds for biomedical research . Structural studies using density functional theory (DFT) and infrared (IR) spectroscopy confirm that the trans conformer is energetically more stable than the cis form in both gas and solution phases, with the trans isomer comprising nearly 100% of the population .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Bromo-2-chlorobenzaldehyde typically involves multi-step synthesis starting from simpler aromatic compounds. One common method involves the bromination and chlorination of benzaldehyde derivatives. For instance, p-nitrotoluene can be used as a starting material, undergoing substitution, reduction, substitution, hydrolysis, and elimination reactions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chlorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products:

Scientific Research Applications

Organic Synthesis

4-Bromo-2-chlorobenzaldehyde is primarily utilized as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity towards nucleophiles makes it a valuable building block for creating various substituted benzaldehydes.

Biological Studies

In biological research, this compound is used to investigate enzyme inhibition and protein-ligand interactions. For instance, it has been employed in studies assessing its potential as a metalloenzyme inhibitor, which could have implications for developing new fungicides .

Medicinal Chemistry

The compound serves as a precursor in synthesizing drugs with therapeutic effects. Its derivatives have been explored for their biological activity, particularly in targeting specific disease pathways .

Industrial Applications

In industry, this compound is used in producing dyes, pigments, and specialty chemicals. Its unique chemical properties allow it to be tailored for specific applications in materials science .

Case Study 1: Metabolism of Profenofos

A study on the metabolism of the pesticide profenofos identified this compound as one of its metabolites. This finding highlights the compound's relevance in environmental chemistry and toxicology, providing insights into pesticide degradation pathways.

Case Study 2: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific metalloenzymes involved in fungal growth. This property has led to its investigation as a potential fungicide, showcasing its applicability in agricultural biotechnology .

Mechanism of Action

The mechanism of action of 4-Bromo-2-chlorobenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing bromine and chlorine atoms makes the aldehyde group more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to produce desired products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Structural and Conformational Stability

Table 1: Structural and Conformational Properties of Halogenated Benzaldehydes

Compound CAS No. Substituent Positions Molecular Formula Stable Conformer (Trans %) Key Findings
4-Bromo-2-chlorobenzaldehyde 158435-41-7 4-Br, 2-Cl C₇H₄BrClO ~100% Trans isomer dominates due to minimized steric and electronic repulsion .
2-Bromo-4-chlorobenzaldehyde 84459-33-6 2-Br, 4-Cl C₇H₄BrClO ~100% Similar stability trend; trans conformation favored in all phases .
4-Chloro-3-fluorobenzaldehyde 133059-43-5 4-Cl, 3-F C₇H₄ClF₃O N/A Fluorine's electronegativity enhances polarity but reduces thermal stability .
2-Bromo-3-chlorobenzaldehyde 74073-40-8 2-Br, 3-Cl C₇H₄BrClO N/A Ortho-substitution increases steric hindrance, potentially reducing reactivity .

Key Observations :

  • Substituent Position : The 4-Br, 2-Cl configuration in this compound minimizes steric clashes compared to ortho-substituted analogs like 2-bromo-3-chlorobenzaldehyde .
  • Conformational Stability : Trans dominance is consistent across dihalogenated benzaldehydes due to favorable orbital interactions and reduced dipole-dipole repulsion .

Spectroscopic and Electronic Properties

Infrared (IR) Spectroscopy :

  • Carbonyl Stretching Frequency: In this compound, the experimental carbonyl (C=O) stretching frequency in non-polar solvents is ~1700 cm⁻¹, shifting to ~1680 cm⁻¹ in polar solvents due to solvation effects . Comparable shifts are observed in 2-bromo-4-chlorobenzaldehyde, confirming similar electronic environments .
  • DFT Accuracy : B3LYP/6-31G(d,p) calculations show <2% deviation from experimental IR data for halogenated benzaldehydes, validating its use for predicting vibrational modes .

NMR and Electronic Effects :

  • Electron-withdrawing substituents (Br, Cl) deshield the aldehyde proton, resulting in downfield shifts in ¹H NMR (δ ~10.2 ppm) .
  • Compared to mono-halogenated analogs (e.g., 4-bromobenzaldehyde), dihalogenation enhances electrophilicity, making this compound more reactive in nucleophilic additions .

Table 2: Reactivity Comparison in Common Reactions

Reaction Type This compound 4-Bromobenzaldehyde 2-Bromo-3-chlorobenzaldehyde
Knoevenagel Condensation High yield (83% with Cu-MOF catalysts) Moderate yield (~60%) Low yield due to steric hindrance
Suzuki Coupling Efficient (Pd catalysts) Requires higher catalyst loading Limited data
Cyanation Successful with CuCN (acetonitrile, reflux) Not reported Not reported

Key Findings :

  • Catalytic Efficiency : this compound exhibits superior reactivity in cross-coupling reactions due to balanced electronic effects from Br and Cl substituents .
  • Steric Limitations : Ortho-substituted analogs (e.g., 2-bromo-3-chlorobenzaldehyde) show reduced reactivity in condensations due to steric hindrance .

Biological Activity

4-Bromo-2-chlorobenzaldehyde is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the synthesis, biological significance, and research findings related to this compound, highlighting its potential applications in various fields.

This compound, with the molecular formula C7H4BrClOC_7H_4BrClO and CAS number 158435-41-7, is characterized by its bromine and chlorine substituents on the benzaldehyde ring. It appears as white to bright yellow crystals and has a melting point ranging from 74°C to 76°C. The compound is soluble in methanol and has a density of approximately 1.698 g/cm³ .

Synthesis

The synthesis of this compound typically involves bromination and chlorination reactions on benzaldehyde derivatives. For instance, UV bromination techniques have been employed to selectively introduce bromine atoms into aromatic compounds, facilitating the formation of this aldehyde . Additionally, it can be synthesized through Claisen condensation reactions involving 4-bromoacetophenone and substituted aldehydes like 2-chlorobenzaldehyde .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study evaluating various substituted chalcones derived from 4-bromoacetophenone demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The disc diffusion method was utilized to assess the antimicrobial efficacy, revealing promising results for the synthesized compounds .

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

Anticancer Potential

The biological activity of this compound extends to anticancer effects. Studies have shown that its derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, Schiff bases formed from this compound have been tested for their cytotoxic effects on various cancer cell lines, demonstrating potential as anticancer agents .

Case Studies

  • Profenofos Metabolism : In a study examining the metabolism of the pesticide profenofos, it was found that one of its metabolites is 4-bromo-2-chlorophenol (BCP), which is biologically inactive but serves as a biomarker for exposure to profenofos in agricultural workers. This highlights the compound's relevance in environmental health studies .
  • Schiff Base Derivatives : Research on Schiff bases derived from 2-chlorobenzaldehyde (related to this compound) has shown promising antibacterial and antifungal activities against various strains, indicating the potential for developing new antimicrobial agents based on these structures .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 4-bromo-2-chlorobenzaldehyde, and how do solvent effects influence its carbonyl stretching frequency?

  • Answer : Fourier-transform infrared (FTIR) spectroscopy combined with density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d,p) basis set) is optimal for vibrational analysis. Solvent polarity significantly impacts carbonyl stretching frequencies due to dielectric interactions. For example, polar solvents like DMSO cause redshift via hydrogen bonding, while non-polar solvents (e.g., hexane) show gas-phase-like behavior. Solvent effects can be modeled using the polarizable continuum model (PCM) .

Q. What safety protocols should be prioritized when handling this compound in catalytic reactions?

  • Answer : Use PPE (nitrile gloves, chemical goggles, lab coats) compliant with EN 166 (EU) or NIOSH (US) standards. Ensure fume hood ventilation (≥0.5 m/s airflow) and avoid skin/eye contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose per local regulations (e.g., OSHA HazCom 2012). Monitor airborne exposure using MDHS70 gravimetric sampling .

Q. How is this compound synthesized, and what intermediates are critical in its purification?

  • Answer : It is synthesized via bromination of 2-chlorobenzaldehyde using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN, 70–80°C). Purification involves column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol. Intermediate bromo-derivatives (e.g., 4-bromo-2-chlorobenzyl alcohol) require strict anhydrous conditions to prevent oxidation .

Advanced Research Questions

Q. How can DFT calculations resolve discrepancies between experimental and theoretical IR spectra of halogenated benzaldehydes?

  • Answer : Discrepancies arise from anharmonicity or basis set limitations. Hybrid functionals (e.g., B3LYP) with diffuse-augmented basis sets (aug-cc-pVDZ) improve accuracy. Potential energy distribution (PED) analysis quantifies vibrational mode contributions (e.g., 85% C=O stretching in this compound). Compare results with solvent-corrected PCM data to validate models .

Q. What enantioselective reactions utilize this compound as a chiral precursor?

  • Answer : It serves as an electrophilic partner in CPA-catalyzed (chiral phosphoric acid) asymmetric annulations. For example, coupling with 2-amino-6-fluorobenzothiazole yields benzothiazolopyrimidines (19% yield, 89% ee). Optimize reaction conditions using low-temperature polar solvents (e.g., DCM, –20°C) and stoichiometric Brønsted acids .

Q. Which crystallographic tools are effective for structural elucidation of this compound derivatives?

  • Answer : SHELXL refinement with OLEX2 GUI enables high-precision structure determination. Use ORTEP-III for thermal ellipsoid visualization (30% probability level). For disordered halogen atoms, apply ISOR and DELU restraints. Validate via R-factor convergence (<5%) and Hirshfeld surface analysis .

Properties

IUPAC Name

4-bromo-2-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGPLNJITGVCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555969
Record name 4-Bromo-2-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158435-41-7
Record name 4-Bromo-2-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chlorobenzaldehyde
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Synthesis routes and methods I

Procedure details

To a stirring solution of (4-bromo-2-chlorophenyl)methanol (4.5 g, 20 mmol) in DCM (50 mL) was added Dess-Martin periodinane (9.3 g) at 23° C. Reaction refluxed after addition. After 20 min, TLC (1:4 EtOAc/Hex) suggests full conversion of alcohol. Suspension then washed with 5% NaHCO3 (100 mL plus 15 g dry NaHCO3). Organic dried over MgSO4, concentrated onto dry silica (15 g), then purified on silica (120 g) eluting with 0>10% EtOAc/hex. 4-bromo-2-chlorobenzaldehyde isolated as a white solid.
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Synthesis routes and methods II

Procedure details

To 4-bromo-2-chlorobenzonitrile (2.0 g, 9.2 mmol) in toluene (50 mL) at −78° C. under argon was added DIBAL (1M solution in toluene, 13.9 mL, 13.9 mmol). The mixture was allowed to warm to −50° C. over 4 h. MeOH (4.5 mL) and water (4.5 mL) were added and the mixture stirred for 10 min at −50° C. The mixture was allowed to warm to rt, acidified with 2N HCl (pH<7) and extracted with EtOAc (200 mL) and water (100 mL). The aqueous was further extracted with EtOAc (2×50 mL), the combined organics were then washed with brine and dried (MgSO4). The solvent was removed in vacuo and the residue purified by column chromatography (25% DCM: Iso-hexane) to give 4-bromo-2-chlorobenzaldehyde. To a solution of 4-bromo-2-chlorobenzaldehyde (750 mg, 3.4 mmol) in DME (22 mL) and EtOH (15 mL) was added 3-carboxamidobenzene boronic acid (676 mg, 4.1 mmol) and 2M Na2CO3 solution (15 mL). Argon was bubbled through the mixture for 15 min. Bis(triphenylphosphino) palladium dichloride (120 mg, 0.17 mmol) was added and the reaction heated to 75° C. for 6.5 h before cooling to rt. The mixture was partitioned between water (200 mL) and EtOAc (200 mL), the aqueous was extracted with EtOAc (2×50 mL) and the combined organics dried (MgSO4). The solvent was removed in vacuo and the residue purified by column chromatography (50% EtOAc: Iso-hexane to 100% EtOAc) to give the title compound: RT=3.19 min; m/z (ES+)=301.0 [M+H+MeCN]+.
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2 g
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of (4-bromo-2-chlorophenyl)methanol (2.8 g, 12.8 mmol) that was obtained in Example 24 (24e) in dichloromethane (50 ml) was added pyridinium dichromate (7.2 g, 19.2 mmol) with stirring, and the resulting mixture was stirred at room temperature for 1 hour. After stirring, ether (250 ml) was added to the reaction mixture under stirring, and the resulting mixture was filtered with Celite. The filtrate was evaporated in vacuo, and the crude product of the title compound thus obtained was purified by chromatography on a silica gel column using a mixed solvent of ethyl acetate and hexane (1:20) as the eluent to afford the title compound (2.0 g, yield: 70%) as a white crystalline solid.
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2.8 g
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Example 24 ( 24e )
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50 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Bromo-2-chlorobenzaldehyde
4-Bromo-2-chlorobenzaldehyde
4-Bromo-2-chlorobenzaldehyde
4-Bromo-2-chlorobenzaldehyde
4-Bromo-2-chlorobenzaldehyde
4-Bromo-2-chlorobenzaldehyde

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